2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide
Description
Properties
IUPAC Name |
2,5-dimethyl-4-(4-methylphenyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.BrH/c1-8-4-6-11(7-5-8)12-9(2)14-10(3)13-12;/h4-7H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIWORLYAOWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide typically involves the reaction of appropriate thiazole precursors with p-tolyl derivatives under controlled conditions. One common method includes the cyclization of α-haloketones with thioamides in the presence of a base. The reaction conditions often require solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of 2,5-dimethyl-4-(p-tolyl)thiazole hydrobromide demonstrate moderate inhibitory effects compared to standard reference drugs. For instance, compounds synthesized from this thiazole derivative have been evaluated for their efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium, showing promising results in inhibiting these pathogens .
Anticancer Activity:
Research indicates that thiazole derivatives, including this compound, possess anticancer properties. Various synthesized analogs have been tested against multiple cancer cell lines, revealing significant growth inhibition. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
Mechanism of Action:
Understanding the mechanism of action of this compound involves studying its interactions with biological targets. The structure-activity relationship (SAR) analyses suggest that specific substituents enhance its biological activity by improving lipophilicity and interaction with cellular targets .
Organic Electronics
Synthesis of Thiazolothiazoles:
In the field of organic electronics, this compound serves as a precursor for synthesizing thiazolothiazoles. These compounds are notable for their planar structure and high charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Properties and Performance:
Thiazolothiazoles derived from this compound exhibit high oxidation stability and excellent electronic properties, which are critical for enhancing the performance of electronic devices. Their extended π-conjugated structures contribute to efficient charge transport within organic materials .
Agricultural Chemistry
Pesticidal Activities:
Emerging studies indicate that thiazole derivatives can also function as agrochemicals. The unique structural features of this compound may confer pesticidal properties against various agricultural pests and pathogens. This potential application is currently under investigation to develop eco-friendly pest control solutions .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Compounds derived from this compound showed moderate inhibition against S. aureus and E. faecium. | Development of new antimicrobial agents targeting resistant strains. |
| Anticancer Activity Evaluation | Thiazole derivatives demonstrated significant growth inhibition in cancer cell lines with lower IC50 values than standard treatments. | Potential use as novel anticancer therapies. |
| Organic Electronic Applications | Thiazolothiazoles derived from this compound exhibited high charge carrier mobility and stability. | Application in OLEDs and organic photovoltaics. |
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the production of inflammatory mediators .
Comparison with Similar Compounds
Key Observations:
Bioactivity and Substituent Effects: The trifluoromethyl (CF₃) group in imidazothiazole derivatives enhances lipophilicity and metabolic stability, leading to superior antiproliferative activity (IC₅₀ <20 µM) compared to non-fluorinated analogues . In contrast, 2,5-dimethyl-4-(p-tolyl)thiazole hydrobromide shows moderate activity against A549 lung cancer cells (IC₅₀ 37.3 µg/mL), suggesting that electron-withdrawing groups (e.g., CF₃) may improve potency over methyl or aryl substituents. Bromomethyl substituents in dihydrothiazoles (e.g., 5-(bromomethyl)-4,5-dihydrothiazole) are primarily explored for structural diversity rather than direct bioactivity, though bromoalkyl groups can influence reactivity in downstream synthesis .
Hydrobromide Salt Advantages :
- The hydrobromide counterion in 2,5-dimethyl-4-(p-tolyl)thiazole and related compounds improves aqueous solubility compared to free bases, facilitating in vitro and in vivo testing . For example, hydrobromide salts of thiazole derivatives exhibit enhanced bioavailability in pharmacokinetic studies .
Synthetic Flexibility :
- Thiazole hydrobromides are synthesized via hydrazide intermediates (e.g., acid hydrazide 9f in ), enabling modular derivatization with aldehydes or ketones . This contrasts with dihydrothiazoles, which require bromoalkylation and cyclization under reflux conditions .
Pharmacological and Physicochemical Properties
- Lipophilicity : The para-tolyl group in this compound increases lipophilicity (logP ~3.2), comparable to CF₃-substituted analogues (logP ~3.5) . However, the latter’s stronger electron-withdrawing effects improve membrane permeability.
- Metabolic Stability : Thiazole hydrobromides with methyl/aryl substituents show moderate metabolic stability in liver microsomes, while CF₃-containing derivatives exhibit prolonged half-lives due to resistance to oxidative degradation .
Case Study: Anticancer Drug Analogues
- Dasatinib (a clinically used thiazole-containing drug) and SNS-032 (under clinical trials) highlight the importance of thiazole cores in kinase inhibition.
Biological Activity
2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their potential therapeutic applications, including antimicrobial and antiparasitic properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H12BrN2S |
| Molecular Weight | 296.20 g/mol |
The mechanism of action for this compound involves its interaction with specific biological targets. Thiazoles are known to inhibit various enzymes and pathways in microbial organisms. For instance, this compound has shown potential as an inhibitor of bacterial RNA polymerase, which is crucial for RNA synthesis in bacteria, leading to impaired growth and survival .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:
- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also shows promising antifungal activity against various strains, including drug-resistant Candida species. Comparative studies reveal that it has a lower minimum inhibitory concentration (MIC) than standard antifungal agents like fluconazole .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including this compound. The results showed that this compound had an MIC of 16 µg/mL against S. aureus, indicating potent antibacterial properties .
- Antifungal Screening : Another investigation assessed the antifungal activity against drug-resistant strains of Candida. The compound demonstrated an EC50 value comparable to leading antifungal treatments, suggesting its potential as a therapeutic agent in treating fungal infections .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide, and how do reaction conditions influence yield?
Q. How can contradictions in biological activity data for thiazole derivatives be resolved?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., bromine vs. methyl substituents) or assay conditions. To resolve:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using molecular descriptors (e.g., ClogP, polar surface area). shows bromine enhances lipophilicity, altering membrane permeability .
Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives.
Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), identifying key binding residues .
Q. What factorial design approaches optimize the synthesis of this compound for scalability?
- Factors : Temperature (60–100°C), solvent ratio (ethanol:DMSO), catalyst concentration (1–5 mol%).
- Response Variables : Yield, purity, reaction time.
Example: A 2³ design (8 experiments) identifies interactions between temperature and solvent polarity. Central Composite Design (CCD) can refine optimal conditions .
Q. How can computational methods address gaps in experimental data for this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2 Å). used GROMACS for dihydrothiazole derivatives bound to alkaloid targets .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to explain redox behavior. Gaussian09 with B3LYP/6-31G* basis sets is standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
